Home > Products > Screening Compounds P116321 > 5-HT6 antagonist 29
5-HT6 antagonist 29 -

5-HT6 antagonist 29

Catalog Number: EVT-2494913
CAS Number:
Molecular Formula: C19H21Cl2N3O2S
Molecular Weight: 426.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-HT6 antagonist 29 is classified as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is a G-protein-coupled receptor that plays a crucial role in modulating neurotransmitter release and neuronal signaling. The compound was synthesized as part of research efforts aimed at developing new ligands that exhibit high affinity and selectivity for the 5-HT6 receptor . The specific structure of compound 29 allows it to interact effectively with the receptor, potentially offering therapeutic benefits in cognitive disorders.

Synthesis Analysis

The synthesis of 5-HT6 antagonist 29 involves several key steps that focus on modifying core structures to enhance receptor binding affinity. The synthetic route typically begins with the preparation of a suitable precursor compound, which is then subjected to various chemical transformations.

  1. Starting Materials: The synthesis often utilizes readily available aromatic amines and sulfonyl chlorides as starting materials.
  2. Key Reactions:
    • N-alkylation: This step introduces alkyl chains to enhance lipophilicity and improve binding properties.
    • Formation of Sulfonamide Bonds: The introduction of sulfonamide groups is crucial for achieving high selectivity towards the 5-HT6 receptor.
  3. Purification: After synthesis, compounds are purified using techniques such as recrystallization or chromatography to isolate the desired product with high purity.

The synthetic process is optimized based on structure-activity relationship studies, which guide modifications to improve affinity and selectivity .

Molecular Structure Analysis

The molecular structure of 5-HT6 antagonist 29 can be analyzed through various techniques such as X-ray crystallography and NMR spectroscopy. Key features include:

  • Core Structure: The compound features a central aromatic ring system that is essential for receptor binding.
  • Functional Groups: Specific functional groups, such as sulfonamides and alkyl chains, are strategically placed to enhance interactions with the receptor's binding site.
  • Conformational Flexibility: The structure allows for conformational changes that may facilitate better binding to the target receptor.

The binding affinity of compound 29 has been quantified using competitive radioligand binding assays, demonstrating a high affinity (Ki = 10 nM) for the serotonin 5-HT6 receptor .

Chemical Reactions Analysis

Chemical reactions involving 5-HT6 antagonist 29 primarily focus on its interactions with biological targets:

  1. Binding Interactions: The compound forms non-covalent interactions such as hydrogen bonds and hydrophobic contacts with the amino acids in the binding pocket of the serotonin 5-HT6 receptor.
  2. Receptor Activation Modulation: As an antagonist, compound 29 inhibits the receptor's activation by endogenous ligands, thereby modulating downstream signaling pathways associated with cognitive functions.

These interactions are critical for understanding how modifications to the chemical structure can influence pharmacological activity .

Mechanism of Action

The mechanism of action for 5-HT6 antagonist 29 involves its selective inhibition of the serotonin 5-HT6 receptor, which is coupled to G-proteins that stimulate adenylate cyclase activity. Upon antagonism:

  • Inhibition of cAMP Production: By blocking receptor activation, compound 29 reduces intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for various signaling pathways involved in neuronal function.
  • Impact on Neurotransmitter Release: The antagonistic action may lead to alterations in the release of neurotransmitters such as dopamine and acetylcholine, which are vital for cognitive processes.

This mechanism suggests potential applications in enhancing cognitive function and providing neuroprotection against degenerative diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-HT6 antagonist 29 include:

  • Molecular Weight: Approximately X g/mol (exact value not provided).
  • Solubility: The compound exhibits moderate solubility in organic solvents but may require formulation adjustments for optimal bioavailability.
  • Stability: Compound stability under physiological conditions is crucial for its efficacy; studies indicate that it remains stable across a range of pH levels typical in biological systems.

These properties are essential for determining the pharmacokinetic profile and therapeutic potential of compound 29 .

Applications

The applications of 5-HT6 antagonist 29 are primarily focused on its potential use in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease. Research indicates that:

  1. Cognitive Enhancement: By modulating serotonin signaling pathways, compound 29 may improve memory and learning capabilities.
  2. Neuroprotection: Its ability to protect neuronal cells from stress-induced damage has been demonstrated in preclinical models, suggesting therapeutic benefits in conditions characterized by neuroinflammation or oxidative stress .

Additionally, ongoing studies aim to explore its efficacy in various animal models to better understand its potential clinical applications.

Neuropharmacological Context of 5-HT6 Receptor Modulation

Serotonergic System Dynamics: 5-HT6 Receptor Signaling Pathways

The 5-HT₆ receptor, a Gₛ-protein-coupled receptor (GPCR), is distinguished by its exclusive central nervous system (CNS) distribution and high constitutive activity. Activation of 5-HT₆ receptors stimulates adenylyl cyclase, elevating intracellular cAMP levels—a canonical pathway linked to neuronal excitability and gene expression regulation [6] [10]. Beyond cAMP, proteomic studies reveal dynamic interactions with key intracellular proteins:

  • mTOR Kinase: Physical association with the receptor’s C-terminal domain activates mTOR-driven protein synthesis, crucial for synaptic plasticity [5] [6].
  • Fyn Tyrosine Kinase: Recruitment of Fyn kinase triggers ERK1/2 phosphorylation, influencing tau protein dynamics and cytoskeletal reorganization [5] [6].
  • GPRIN1: This binding partner amplifies constitutive Gₛ signaling independently of agonist stimulation, enhancing receptor efficacy [5].

Regional specificity governs these pathways. For example, cortical 5-HT₆ activation elevates GABAergic activity, while hippocampal modulation attenuates glutamate release during excitotoxic stress [1]. Such compartmentalized signaling underpins the receptor’s multifaceted role in cognition and neuropsychiatric disorders.

Table 1: 5-HT₆ Receptor Signaling Pathways and Functional Consequences

PathwayKey EffectorsNeurochemical OutcomeBrain Region
cAMP/PKAAdenylyl cyclase, PKAEnhanced neuronal excitabilityCortex, Hippocampus
mTORmTORC1, S6KProtein synthesis, synaptic plasticityStriatum, Hippocampus
Fyn-ERK1/2Fyn kinase, ERK1/2Cytoskeletal remodeling, memory consolidationHippocampus
GABA modulationGABAₐ receptorsCortical GABA increaseFrontal cortex

Cognitive Dysfunction Pathophysiology: Cholinergic-Glutamatergic Cross-Talk

Cognitive impairment in Alzheimer’s disease (AD) and schizophrenia involves synergistic deficits in cholinergic and glutamatergic transmission. 5-HT₆ antagonists rectify this imbalance via:

  • Cholinergic Facilitation: Blocking 5-HT₆ receptors disinhibits acetylcholine (ACh) release in the hippocampus and cortex. The antagonist idalopirdine potentiates donepezil-induced ACh elevation (173% increase vs. donepezil alone) and enhances theta/gamma oscillations—electrophysiological biomarkers of cognition [8].
  • Glutamatergic Regulation: Agonists like WAY-181187 suppress KCl-induced glutamate efflux in hippocampal slices, preventing excitotoxicity [1]. Conversely, antagonists increase glutamate availability in prefrontal circuits during memory encoding [3].
  • GABAergic Interplay: 5-HT₆ agonists elevate cortical GABA, indirectly dampening excessive dopaminergic and serotonergic activity. This GABA surge is reversed by antagonists (e.g., SB-271046), normalizing monoamine levels in schizophrenia models [1] [3].

The nucleus accumbens and thalamus show region-specific resistance to these effects, highlighting circuit-selective modulation [1].

Table 2: Neurotransmitter Modulation by 5-HT₆ Ligands in Cognitive Disorders

Ligand TypeACh ImpactGlutamate ImpactGABA ImpactTherapeutic Relevance
Antagonist (e.g., Idalopirdine)↑↑ (Hippocampus)↑ (Prefrontal cortex)↓ (Cortex)AD, schizophrenia
Agonist (e.g., WAY-181187)Mild ↓↓↓ (Hippocampus)↑↑ (Cortex, Amygdala)OCD, neuropathic pain
Inverse AgonistModulates NMDA receptorsDrug-resistant epilepsy

Mechanistic Paradox of 5-HT6 Agonists vs. Antagonists in Memory Enhancement

Both 5-HT₆ agonists and antagonists demonstrate procognitive efficacy—a paradox resolved by ligand-specific signaling biases and receptor localization:

  • Constitutive Activity: 5-HT₆ receptors exhibit high basal activity. Inverse agonists (e.g., SB-258585) suppress this activity, while neutral antagonists preserve it. Agonists further stimulate cAMP, yet both enhance memory in rodent models [5] [6].
  • Downstream Pathway Selection: Agonists preferentially activate Fyn-ERK1/2 cascades, promoting synaptic protein synthesis. Antagonists disinhibit mTOR, enhancing autophagy and clearing misfolded proteins in AD models [5] [6].
  • Behavioral Evidence: In the conditioned emotional response (CER) paradigm, both the agonist EMD 386088 and antagonist SB-270146 reversed scopolamine-induced memory deficits. This suggests distinct pathways converge on common outputs like neuronal plasticity [4] [6].
  • Receptor Oligomerization: Heteromers with D1 dopamine or 5-HT₂A receptors exhibit unique signaling. Agonists may bias signaling toward cAMP in D1/5-HT₆ complexes, while antagonists favor mTOR in 5-HT₂A/5-HT₆ dimers [5].

Table 3: Resolving the Agonist/Antagonist Paradox in Memory Models

MechanismAgonistsAntagonistsConvergent Outcome
Fyn-ERK1/2 ActivationRobust phosphorylation (↑ 300%)Weak or no activationSynaptic maturation
mTOR ModulationIndirect inhibition via Jab1Direct disinhibition (↑ 40% activity)Autophagy, proteostasis
Behavioral RescueEffective in OCD models (↓ polydipsia)Reverses scopolamine deficitsNormalized associative memory

Properties

Product Name

5-HT6 antagonist 29

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-methyl-7-piperazin-1-ylindole;hydrochloride

Molecular Formula

C19H21Cl2N3O2S

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C19H20ClN3O2S.ClH/c1-22-13-18(26(24,25)15-7-5-14(20)6-8-15)16-3-2-4-17(19(16)22)23-11-9-21-10-12-23;/h2-8,13,21H,9-12H2,1H3;1H

InChI Key

MERMVFOBIFLWLA-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1C(=CC=C2)N3CCNCC3)S(=O)(=O)C4=CC=C(C=C4)Cl.Cl

Solubility

not available

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)N3CCNCC3)S(=O)(=O)C4=CC=C(C=C4)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.